molecular formula C14H18N6O2 B4559553 8-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione

8-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B4559553
M. Wt: 302.33 g/mol
InChI Key: PGAADQGKSACFHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a pyrazolyl group attached to a purine ring system

Scientific Research Applications

8-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione typically involves the reaction of 2-hydrazinoquinazolin-4(3H)-ones with acetylacetone. This reaction results in the formation of 4-aryl-8-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-methyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Mechanism of Action

The mechanism of action of 8-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

8-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione can be compared with other similar compounds, such as:

    Caffeine: A well-known purine derivative with stimulant effects.

    Theobromine: Another purine derivative found in chocolate with mild stimulant properties.

    Theophylline: A purine derivative used in the treatment of respiratory diseases.

Properties

IUPAC Name

8-(3,5-dimethylpyrazol-1-yl)-3-methyl-7-propylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O2/c1-5-6-19-10-11(18(4)14(22)16-12(10)21)15-13(19)20-9(3)7-8(2)17-20/h7H,5-6H2,1-4H3,(H,16,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGAADQGKSACFHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione
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8-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione
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8-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione
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8-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione
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8-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione
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8-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione

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